molecular formula C21H20N2O3S2 B2735266 (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251711-70-2

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2735266
CAS No.: 1251711-70-2
M. Wt: 412.52
InChI Key: NGFULEDUMPKJDU-WYMLVPIESA-N
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Description

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1251711-70-2) is a synthetic small molecule with a molecular formula of C21H20N2O3S2 and a molecular weight of 412.5 g/mol . This reagent features a vinyl sulfonamide group and an acetamide moiety linked to a thiophen-2-ylmethyl group, presenting a complex structure of interest in medicinal chemistry and drug discovery. The acetamide functional group is a well-established scaffold in pharmaceutical research, known for its therapeutic potential in targeting various diseases, including inflammation and viral infections . Furthermore, the integration of sulfur-based functional groups, as seen in the vinyl sulfonamide and thiophene rings of this compound, is a common strategy in developing bioactive molecules, as sulfur remains a dominant heteroatom in many FDA-approved medications . Researchers can investigate this compound as a potential building block for developing novel inhibitors, given that structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have demonstrated promising activity as inhibitors against viruses like Human Respiratory Syncytial Virus (RSV) in vitro, acting at stages such as membrane fusion and viral genome replication . This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-21(22-16-20-7-4-13-27-20)15-18-8-10-19(11-9-18)23-28(25,26)14-12-17-5-2-1-3-6-17/h1-14,23H,15-16H2,(H,22,24)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFULEDUMPKJDU-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • A thiophen-2-ylmethyl group that enhances its electron-donating ability.
  • A phenylvinylsulfonamide moiety which may contribute to its interaction with biological targets.

The molecular formula of the compound is C18_{18}H18_{18}N2_{2}O2_{2}S, and it has a molecular weight of approximately 342.41 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . The thiophene ring is often associated with increased biological activity due to its ability to interact with various biological targets. Studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds featuring sulfonamide groups have been known to inhibit enzymes involved in tumor growth and metastasis .

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The sulfonamide group can bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act on cell surface receptors, altering cellular responses and promoting apoptosis in malignant cells.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of thiophene-based compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
Similar Thiophene Derivative16Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis via mitochondrial pathways .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest

Q & A

Q. What are the recommended synthetic strategies to achieve high yield and purity for (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonamide bond formation between 2-phenylvinylsulfonyl chloride and 4-aminophenylacetamide, followed by coupling with thiophen-2-ylmethylamine. Key steps include:
  • Sulfonylation : React 4-aminophenylacetamide with 2-phenylvinylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base (0–5°C, 4 hours) .
  • Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the intermediate with thiophen-2-ylmethylamine in DMF at room temperature (12–24 hours) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC and HPLC (>95% purity) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identify key functional groups: sulfonamide (S=O at 1160–1300 cm⁻¹), acetamide (C=O at 1680–1720 cm⁻¹), and thiophene C-S (700–750 cm⁻¹) .
  • NMR :
  • ¹H-NMR : Verify aromatic protons (δ 7.2–8.3 ppm for phenylvinyl and thiophene), sulfonamide NH (δ 9.0–10.5 ppm), and methylene groups (δ 3.7–4.6 ppm for N-CH₂-thiophene) .
  • ¹³C-NMR : Confirm carbonyl carbons (δ 165–170 ppm) and sp² carbons in vinyl and aromatic systems .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 437.12) .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) or anticancer potential via MTT assays (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Test sulfonamide-mediated carbonic anhydrase inhibition using stopped-flow spectroscopy .
  • Structural analogs : Compare activity with derivatives lacking the thiophen-2-ylmethyl or phenylvinyl groups to identify pharmacophoric motifs .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR signal splitting or unexpected IR bands) be resolved during characterization?

  • Methodological Answer :
  • Dynamic NMR : Use variable-temperature ¹H-NMR to assess conformational flexibility (e.g., rotamers in the sulfonamide group) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H and ¹³C shifts for ambiguous CH₂ or aromatic protons .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in the vinylsulfonamide moiety) .

Q. What reaction mechanisms underlie the formation of spiro or thiohydrazone derivatives from this compound?

  • Methodological Answer :
  • Spirocyclization : React with ketones (e.g., cyclohexanone) under green conditions (ethanol, room temperature). The mechanism involves:

Nucleophilic attack by the sulfonamide NH on the carbonyl carbon.

Thiol group participation in cyclization, eliminating H₂O to form spiro-thiadiazole derivatives .

  • Thiohydrazone formation : Treat with thiocarbohydrazide; hydrazine attacks the carbonyl group, followed by tautomerization .

Q. How can computational modeling (e.g., molecular docking) predict target interactions for this compound?

  • Methodological Answer :
  • Protein preparation : Retrieve target structures (e.g., COX-2 or carbonic anhydrase IX) from the PDB. Optimize protonation states using tools like AutoDockTools .
  • Docking simulations : Use AutoDock Vina to assess binding affinity. Focus on sulfonamide coordination with Zn²⁺ in enzyme active sites .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate complex stability and hydrogen-bond persistence .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Mask the sulfonamide with acetyl or PEG groups to reduce renal clearance .
  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation). Use LC-MS to track degradation .
  • Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow CYP450-mediated metabolism .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic studies : Monitor reactions (e.g., thiol-disulfide exchange) in DMSO, DMF, or THF at 25–60°C. Use UV-Vis spectroscopy to track thiolate ion formation .
  • Hammett analysis : Corlate substituent effects (σ values) on reaction rates in varying solvents .
  • DFT calculations : Calculate activation energies (Gaussian 09) for nucleophilic attack pathways under different dielectric conditions .

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